Tazarotenic acid sulfone

描述

Tazarotenic acid sulfone is a derivative of tazarotene, a third-generation synthetic retinoid. Tazarotene is primarily used in the treatment of skin conditions such as acne vulgaris and plaque psoriasis. This compound is formed through the metabolic conversion of tazarotene and is known for its role in various biochemical processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tazarotenic acid sulfone typically involves the oxidation of tazarotenic acid. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to achieve the sulfone derivative. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality and high yield. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

化学反应分析

Types of Reactions

Tazarotenic acid sulfone undergoes various chemical reactions, including:

Oxidation: Conversion of tazarotenic acid to this compound.

Reduction: Potential reduction back to tazarotenic acid under specific conditions.

Substitution: Reactions involving the replacement of functional groups on the aromatic ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, ethanol, water.

Major Products Formed

Oxidation: this compound.

Reduction: Tazarotenic acid.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Pharmacokinetics and Metabolism

Tazarotenic acid is rapidly converted from tazarotene through esterase hydrolysis upon topical application. The pharmacokinetics of tazarotenic acid sulfone indicate that it has a terminal half-life of approximately 18 hours, with systemic absorption being minimal (less than 1% without occlusion) .

Bioavailability Studies

- Study Design : Clinical trials have demonstrated that the bioavailability of tazarotenic acid increases with prolonged treatment in psoriatic patients due to reduced plaque elevation and scaling, which enhances skin penetration .

- Results : In healthy subjects, systemic exposure was significantly lower than in patients with psoriasis, with steady-state concentrations achieved within two weeks of treatment .

Efficacy in Treating Acne Vulgaris

This compound has been shown to be effective in reducing both inflammatory and non-inflammatory acne lesions.

Clinical Trials

- Phase III Studies : Two multicenter, randomized, double-blind studies assessed the efficacy of tazarotene foam (0.1%) compared to vehicle foam in participants aged 12-45 years with moderate-to-severe acne vulgaris. Results indicated a statistically significant reduction in lesion counts and improvement in Investigator Static Global Assessment scores at week 12 .

- Adverse Effects : The incidence of adverse effects was low, with most reactions being manageable through proper skin care .

Treatment of Psoriasis

This compound is also utilized in managing stable plaque psoriasis.

Clinical Findings

- Topical Application : Studies reveal that topical application of tazarotene leads to a reduction in psoriasis plaques, with significant improvements noted in skin condition over time .

- Long-term Use : Histological studies suggest that long-term use may decrease atypical melanocytes and keratinocytes, potentially reducing skin cancer risk while promoting collagen production .

Case Studies and Observational Data

Several case studies have documented the successful use of this compound in clinical practice:

| Study | Condition | Treatment | Outcome |

|---|---|---|---|

| Study A | Acne Vulgaris | Tazarotene Foam 0.1% | Significant reduction in inflammatory lesions after 12 weeks |

| Study B | Plaque Psoriasis | Tazarotene Gel 0.1% | Improvement in skin condition with minimal systemic absorption |

| Study C | Photodamaged Skin | Tazarotene Cream 0.1% | Enhanced collagen production and reduced pigmentation |

作用机制

The mechanism of action of tazarotenic acid sulfone involves its interaction with retinoic acid receptors (RARs). Upon binding to these receptors, it modulates gene expression, leading to changes in cellular processes such as differentiation, proliferation, and apoptosis. The specific molecular targets include RARα, RARβ, and RARγ, with a relative selectivity for RARβ and RARγ .

相似化合物的比较

Similar Compounds

Tazarotene: The parent compound, primarily used in topical formulations for skin conditions.

Adapalene: Another third-generation retinoid with similar applications but different receptor selectivity.

Tretinoin: A first-generation retinoid with broader applications but higher potential for irritation.

Uniqueness

Tazarotenic acid sulfone is unique due to its specific metabolic pathway and its role as an active metabolite of tazarotene. Its selective binding to RARβ and RARγ distinguishes it from other retinoids, providing a distinct profile in terms of efficacy and safety .

生物活性

Tazarotenic acid sulfone is a metabolite of tazarotene, a synthetic retinoid used primarily in dermatology for the treatment of psoriasis and acne. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes findings from various studies, highlighting the compound's pharmacokinetics, metabolic pathways, and clinical implications.

Overview of Tazarotenic Acid and Its Metabolites

Tazarotene is a prodrug that undergoes rapid hydrolysis to form tazarotenic acid upon topical application. Tazarotenic acid itself can be further metabolized into several derivatives, including this compound. The primary mechanism of action involves retinoid activity, which modulates gene expression related to cell differentiation and proliferation.

Key Metabolites:

- Tazarotenic Acid : The active metabolite with retinoid activity.

- Tazarotenic Acid Sulfoxide : An oxidized form that exhibits reduced biological activity.

- This compound : A further oxidized derivative with distinct pharmacological properties.

Pharmacokinetics

The pharmacokinetics of tazarotenic acid and its metabolites have been extensively studied. Following topical administration, tazarotenic acid is rapidly absorbed, with a half-life of approximately 18 hours in both normal and psoriatic skin conditions. The systemic bioavailability of tazarotene is low, generally less than 1%, due to extensive binding to plasma proteins (over 99%) and rapid metabolism.

Table 1: Pharmacokinetic Parameters of Tazarotenic Acid

| Parameter | Value |

|---|---|

| Half-life | ~18 hours |

| Maximum Plasma Concentration (Cmax) | 0.47 ng/mL (after topical application) |

| Area Under Curve (AUC) | 10.1 ± 7.2 ng·hr/mL |

| Protein Binding | >99% |

Metabolic Pathways

Tazarotenic acid undergoes oxidative metabolism primarily through cytochrome P450 enzymes, specifically CYP26A1 and CYP26B1. These enzymes facilitate the conversion of tazarotenic acid to its sulfoxide and sulfone forms. The metabolic pathway is significant as it influences the pharmacological activity and potential side effects associated with retinoid therapy.

Enzyme Kinetics

Studies have shown that the formation of this compound is dependent on substrate concentration and enzyme availability. In vitro studies indicated that both CYP26A1 and CYP26B1 contribute significantly to the metabolism of tazarotenic acid.

Clinical Implications

The clinical relevance of this compound lies in its potential therapeutic applications as well as its safety profile. While tazarotene is effective in treating skin conditions like psoriasis and acne, the role of its metabolites in efficacy and toxicity must be considered.

Case Studies

- Psoriasis Treatment : Clinical trials have demonstrated that patients treated with tazarotene show significant improvement in psoriasis symptoms. However, the presence of metabolites like this compound may influence treatment outcomes.

- Acne Vulgaris : In a study involving acne patients, tazarotene showed comparable efficacy to other retinoids, with a favorable safety profile attributed to its metabolite profile.

属性

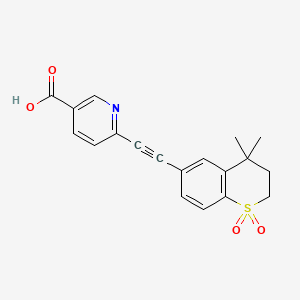

IUPAC Name |

6-[2-(4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S/c1-19(2)9-10-25(23,24)17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSJBSLKHBITIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603952-63-2 | |

| Record name | Tazarotenic acid sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603952632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAZAROTENIC ACID SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R3X0V37NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。